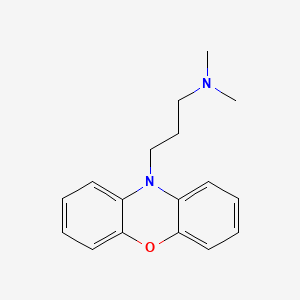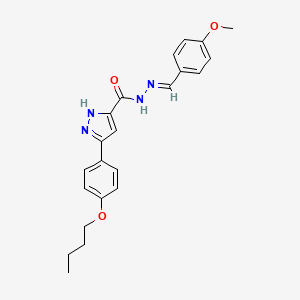
4(3H)-Pyrimidinone, 2,3,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Pyrimidinone, 2,3,6-trimethyl- is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of three methyl groups at the 2, 3, and 6 positions and a keto group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,6-trimethylpyridine with formamide under acidic conditions can yield the desired pyrimidinone. Another approach involves the condensation of 2,3,6-trimethylbenzaldehyde with urea, followed by cyclization.
Industrial Production Methods
Industrial production of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Pyrimidinone, 2,3,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.
Reduction: 4-Hydroxy-2,3,6-trimethylpyrimidine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4(3H)-Pyrimidinone, 2,3,6-trimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mécanisme D'action
The mechanism of action of 4(3H)-Pyrimidinone, 2,3,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with nucleic acids and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,6-Trimethylpyridine: A precursor in the synthesis of 4(3H)-Pyrimidinone, 2,3,6-trimethyl-.
2,3,6-Trimethylphenol: Shares a similar methyl substitution pattern but differs in the functional groups.
4-Octene, 2,3,6-trimethyl-: A hydrocarbon with a similar substitution pattern but lacks the heterocyclic structure.
Uniqueness
4(3H)-Pyrimidinone, 2,3,6-trimethyl- is unique due to its combination of a pyrimidine ring with specific methyl and keto substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
32363-51-2 |
|---|---|
Formule moléculaire |
C7H10N2O |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2,3,6-trimethylpyrimidin-4-one |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10)9(3)6(2)8-5/h4H,1-3H3 |
Clé InChI |
DGWISBUXQOTURD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


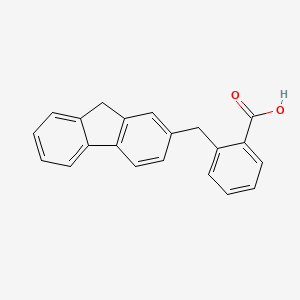
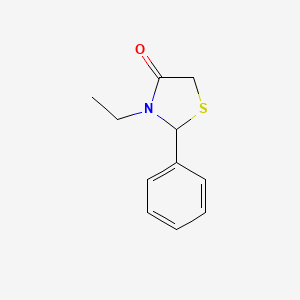
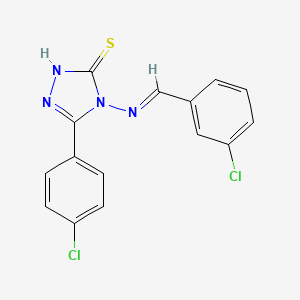
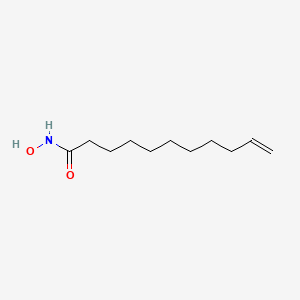
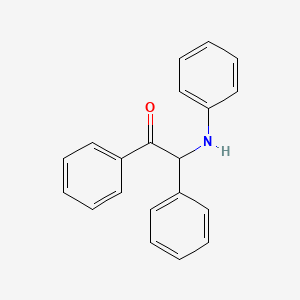
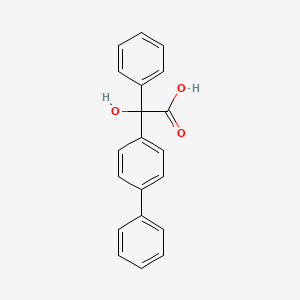
![5-(2,4-dichlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15082393.png)
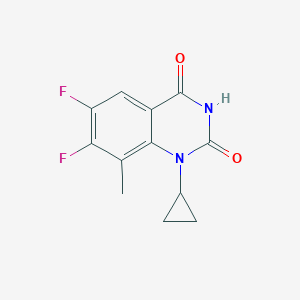
![5-(4-tert-butylphenyl)-4-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B15082407.png)
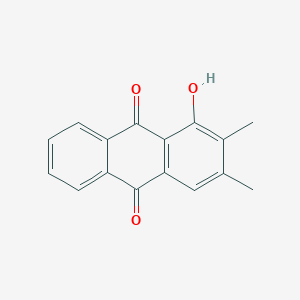

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B15082435.png)
